molecular formula C18H14N2O4S B4366528 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Cat. No.: B4366528
M. Wt: 354.4 g/mol
InChI Key: FDTVZTZMXSSRII-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a unique combination of benzodioxin, furan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the furan and pyrimidine groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxin or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
  • 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-PYRIDYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Comparison: Compared to these similar compounds, 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to the presence of the furan moiety, which may impart distinct electronic and steric properties

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-14(12-3-4-16-17(10-12)24-9-8-23-16)11-25-18-19-6-5-13(20-18)15-2-1-7-22-15/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVZTZMXSSRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 4
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 5
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

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